Calcium L-lactate pentahydrate is a calcium salt of lactic acid, commonly used in food and pharmaceutical applications. Its chemical formula is , indicating it contains five molecules of water of crystallization. This compound is recognized for its role as a food additive, a calcium supplement, and in various biochemical applications due to its solubility and bioavailability.
Calcium L-lactate pentahydrate is typically derived from the fermentation of carbohydrates by lactic acid bacteria. The primary source of lactic acid used in its synthesis can be derived from dairy products or other carbohydrate-rich substrates. The compound can also be synthesized chemically through the reaction of calcium carbonate with lactic acid.
Calcium L-lactate pentahydrate is classified under the category of organic salts. It is categorized as a calcium salt of an organic acid, specifically lactic acid, and is considered a food additive with the E number E327.
The synthesis of calcium L-lactate pentahydrate can be achieved through several methods, primarily involving the reaction between calcium carbonate and lactic acid.
Calcium L-lactate pentahydrate features a crystalline structure that includes five water molecules associated with each formula unit. The molecular structure can be represented as follows:
The primary chemical reaction involved in the synthesis of calcium L-lactate pentahydrate is:
This reaction illustrates the conversion of calcium carbonate and lactic acid into calcium L-lactate with the release of carbon dioxide and water.
Calcium L-lactate pentahydrate acts as a source of calcium ions in biological systems. Upon dissolution in water, it dissociates into calcium ions and lactate ions:
This dissociation facilitates various physiological processes, including muscle contraction and neurotransmission, by providing essential calcium ions.
Calcium L-lactate pentahydrate serves as an important compound across various fields due to its versatile applications and beneficial properties as a source of calcium in dietary supplements and food products.
Industrial production of Calcium L-lactate pentahydrate (C₆H₁₀CaO₆·5H₂O) primarily relies on microbial fermentation, leveraging carbohydrate substrates and specific bacterial strains to ensure chiral purity and high yield. The process initiates with the fermentation of glucose, sucrose, or other fermentable sugars using homofermentative Lactobacillus strains (e.g., L. casei, L. delbrueckii), which exclusively produce L-(+)-lactic acid enantiomers. The fermentation occurs in bioreactors at 40–50°C and pH 5.0–6.5, maintained via automated addition of calcium carbonate (CaCO₃) slurry. This neutralizing agent simultaneously regulates acidity and provides the calcium ions necessary for in situ salt formation [1] [5] [9].
Post-fermentation, the broth undergoes microfiltration to remove bacterial cells, followed by activated carbon treatment to decolorize and adsorb organic impurities. The clarified calcium lactate solution is then concentrated to 30–85% solids via vacuum evaporation. Critical parameters influencing yield and enantiomeric purity include:
Table 1: Fermentation Parameters for High-Yield Calcium L-Lactate Pentahydrate
Parameter | Optimal Range | Impact on Output |
---|---|---|
Temperature | 42–45°C | Maximizes lactic acid productivity (1.5–2.5 g/L/h) |
pH | 5.5–6.0 | Prevents inhibitory undissociated acid accumulation |
CaCO₃ Purity | ≥98% | Minimizes heavy metal contamination |
Fermentation Duration | 48–72 hours | Ensures >95% sugar conversion efficiency |
Racemic variants (e.g., DL-calcium lactate) arise from non-stereoselective microbes like Lactobacillus lactis, necessitating stringent strain control to avoid polymorphic impurities during crystallization [7] [9].
Crystallization of Calcium L-lactate pentahydrate is governed by temperature-dependent solubility, water activity, and supersaturation kinetics. The pentahydrate form is the thermodynamically stable phase under ambient conditions (25°C, 75% relative humidity), with solubility increasing from 4.8 g/dL (10°C) to 8.5 g/dL (30°C) [2] [9]. Industrial crystallization employs cooling or evaporative methods:
In situ studies reveal that the pentahydrate lattice incorporates water molecules via hydrogen-bonded networks between lactate anions and Ca²⁺ ions. Disrupting this network—through rapid dehydration or ethanol addition—promotes amorphous phase formation. Ethanol-induced antisolvent crystallization at 25–30°C yields fine pentahydrate crystals but risks trapping solvent impurities [2] [6].
Table 2: Crystallization Conditions for Hydrate Control
Condition | Pentahydrate Outcome | Risk of Impurities |
---|---|---|
Slow Cooling (0.5°C/min) | Large, stable crystals | Low (uniform morphology) |
Fast Cooling (5°C/min) | Agglomerated fines | High (included mother liquor) |
Ethanol Antisolvent | High yield, small crystals | Moderate (residual ethanol) |
Thermal analysis confirms pentahydrate dehydration occurs in one step (35–135°C), losing 4.5 water molecules reversibly at 25°C/75% RH. The remaining 0.5 H₂O molecules are structurally bound and require >135°C for removal [2] .
Polymorphic purity of Calcium L-lactate pentahydrate is critical for pharmaceutical and food applications (E327). Key strategies include:
Advanced monitoring techniques like in-line powder X-ray diffraction (PXRD) differentiate L-pentahydrate from DL-forms. The L-enantiomer exhibits distinct peaks at 2θ = 6.2°, 10.5°, and 14.7°, while DL-forms show split peaks due to racemic packing [7]. Contaminating polymorphs (e.g., trihydrate) are removed via recrystallization from water-ethanol mixtures (3:1 v/v), leveraging differential solubility [2] .
Counter-ion choice during lactic acid neutralization directly impacts reaction kinetics, by-product formation, and crystal morphology:
Table 3: Counter-Ion Efficiency Metrics
Parameter | CaCO₃ | Ca(OH)₂ |
---|---|---|
Reaction Rate | Moderate (CO₂ release) | Fast (instantaneous) |
By-Products | CO₂ (easily removable) | None |
Crystal Purity | High (98–99%) | Moderate (90–95%) |
Energy Consumption | Lower (less dilution) | Higher (evaporation) |
Alternative calcium sources like scallop shell-derived CaCO₃ (98% pure) enhance sustainability but require pretreatment to remove organics and magnesium impurities. This reduces heavy metal content to <10 ppm, meeting pharmacopeial standards [8] .
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